Methyl 3-(oxan-2-yloxy)propanoate
Description
Properties
Molecular Formula |
C9H16O4 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
methyl 3-(oxan-2-yloxy)propanoate |
InChI |
InChI=1S/C9H16O4/c1-11-8(10)5-7-13-9-4-2-3-6-12-9/h9H,2-7H2,1H3 |
InChI Key |
YBWXLHHUFCDASG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCOC1CCCCO1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences between methyl 3-(oxan-2-yloxy)propanoate and its analogs:
Key Observations :
- Steric and Electronic Effects: The oxan-2-yloxy group introduces moderate steric hindrance and lipophilicity compared to smaller substituents like pyrrole or polar groups like phenolic hydroxyl .
- Reactivity : Ether groups (e.g., oxan-2-yloxy) are less reactive than acetoxy or sulfanyl groups, suggesting greater stability under acidic/basic conditions.
- Hydrogen Bonding : Compounds with hydroxyl groups (e.g., ) exhibit higher polarity and solubility in polar solvents compared to the tetrahydropyranyl-substituted target compound.
Physicochemical Properties
Notes: The oxan-2-yloxy group enhances lipophilicity, making the compound suitable for lipid-based formulations, whereas phenolic analogs are more hydrophilic.
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